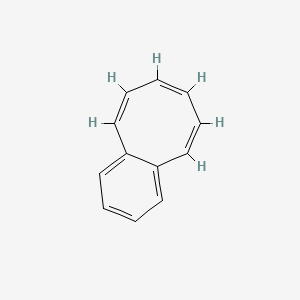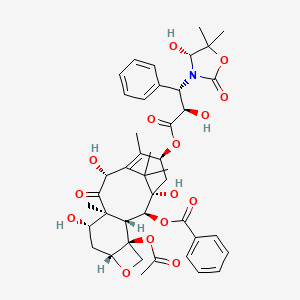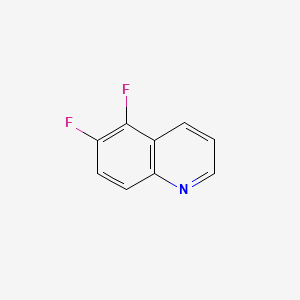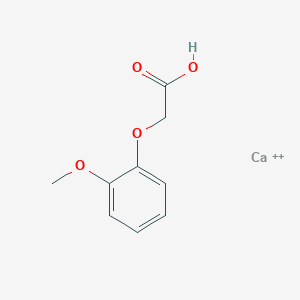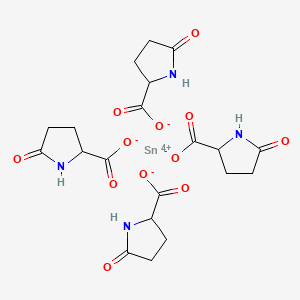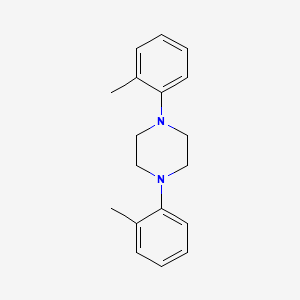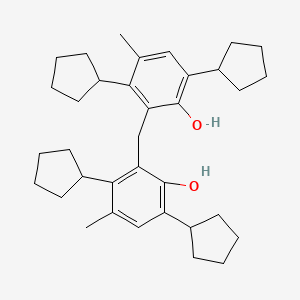
2,2'-Methylenebis(3,6-dicyclopentyl-p-cresol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is an organic compound with the molecular formula C35H48O2. It is a phenolic antioxidant, which means it helps prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing degradation caused by oxidative processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) typically involves the reaction of 3,6-dicyclopentyl-p-cresol with formaldehyde under acidic or basic conditions. The reaction proceeds through a condensation mechanism, where the formaldehyde acts as a bridging agent, linking two molecules of 3,6-dicyclopentyl-p-cresol .
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is carried out in large reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through crystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and related compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and plastics to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in preventing oxidative damage in cells and tissues.
Mecanismo De Acción
The antioxidant effect of 2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals. This donation neutralizes the free radicals, preventing them from causing oxidative damage to other molecules. The compound’s structure allows it to stabilize the resulting phenoxy radicals, making it an effective antioxidant .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis(4-methylphenol): Another phenolic antioxidant with similar applications but different structural features.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Known for its high thermal stability and effectiveness as an antioxidant.
Uniqueness
2,2’-Methylenebis(3,6-dicyclopentyl-p-cresol) is unique due to its bulky cyclopentyl groups, which provide steric hindrance and enhance its stability. This makes it particularly effective in applications where long-term stability and resistance to oxidative degradation are crucial .
Propiedades
Número CAS |
55036-38-9 |
|---|---|
Fórmula molecular |
C35H48O2 |
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
3,6-dicyclopentyl-2-[(2,5-dicyclopentyl-6-hydroxy-3-methylphenyl)methyl]-4-methylphenol |
InChI |
InChI=1S/C35H48O2/c1-22-19-28(24-11-3-4-12-24)34(36)30(32(22)26-15-7-8-16-26)21-31-33(27-17-9-10-18-27)23(2)20-29(35(31)37)25-13-5-6-14-25/h19-20,24-27,36-37H,3-18,21H2,1-2H3 |
Clave InChI |
XDKDANDIFRAGPG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C2CCCC2)CC3=C(C(=CC(=C3O)C4CCCC4)C)C5CCCC5)O)C6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


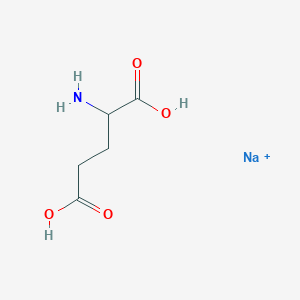

![[4-Ammonio-2-hydroxyphenyl]ammonium sulfate](/img/structure/B12657352.png)
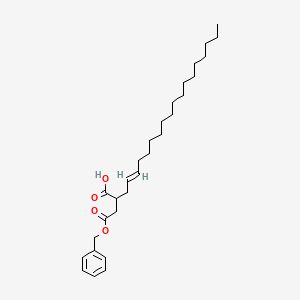
![Methylenebis[N,N-dimethylaniline]](/img/structure/B12657361.png)
